Comparative Lipophilicity and Polarity Profile: A Balanced LogP/TPSA Profile Distinct from Non-Fluorinated and Non-Ethoxylated Analogs
2-Chloro-4-ethoxy-3-fluoropyridine exhibits a calculated XlogP of 2.3 and a TPSA of 22.1 Ų [1]. In contrast, the non-fluorinated analog 2-chloro-4-ethoxypyridine has a reported LogP of 2.13-2.43 and a nearly identical TPSA of 22.12 Ų [2]. The fluorine-containing analog 2-chloro-3-fluoropyridine, lacking the 4-ethoxy group, shows a lower LogP of 1.87 and a substantially reduced TPSA of 12.89 Ų . This positions the target compound with a lipophilicity that is ~0.4 log units higher than the dichloro-fluoro analog but ~0.17 log units lower than the non-fluorinated ethoxy analog, while maintaining a higher polar surface area than the simpler fluoro-chloro pyridine. This balanced profile may offer a distinct advantage in optimizing membrane permeability and solubility for drug discovery campaigns.
| Evidence Dimension | Calculated Lipophilicity (LogP/XlogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XlogP = 2.3; TPSA = 22.1 Ų |
| Comparator Or Baseline | 2-Chloro-4-ethoxypyridine: LogP ≈ 2.13-2.43, TPSA = 22.12 Ų [2]; 2-Chloro-3-fluoropyridine: LogP = 1.87, TPSA = 12.89 Ų |
| Quantified Difference | Target LogP is ~0.4 units higher than 2-chloro-3-fluoropyridine and ~0.17 units lower than 2-chloro-4-ethoxypyridine. Target TPSA is ~9.2 Ų higher than 2-chloro-3-fluoropyridine. |
| Conditions | Predicted/calculated properties using standard algorithms (XlogP3, etc.) |
Why This Matters
The distinct LogP and TPSA values directly influence a compound's ADME properties, and this specific combination may be critical for achieving the desired pharmacokinetic profile in lead optimization, making it a non-interchangeable building block.
- [1] Chem960. 2-chloro-4-ethoxy-3-fluoropyridine (CAS 1184172-58-4) Compound Information. Accessed April 2026. View Source
- [2] Molbase. 2-Chloro-4-ethoxypyridine (CAS 52311-50-9) Compound Information. Accessed April 2026. View Source
